molecular formula C21H17N5O3S B3201119 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1019102-01-2

4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

カタログ番号: B3201119
CAS番号: 1019102-01-2
分子量: 419.5 g/mol
InChIキー: SVCWNUCUSXTYMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a nitrobenzamide derivative featuring a pyrazole-thiazole hybrid scaffold. Its structure includes a 3-nitro-substituted benzamide core linked to a 3-methylpyrazole moiety, which is further substituted with a 4-phenylthiazol-2-yl group. The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups may influence its pharmacokinetic and pharmacodynamic profiles.

特性

IUPAC Name

4-methyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-13-8-9-16(11-18(13)26(28)29)20(27)23-19-10-14(2)24-25(19)21-22-17(12-30-21)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCWNUCUSXTYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Reported Bioactivity Reference
4-Methyl-N-(3-Methyl-1-(4-Phenylthiazol-2-yl)-1H-Pyrazol-5-yl)-3-Nitrobenzamide Benzamide-Pyrazole-Thiazole 3-Nitro, 4-Methyl (benzamide); 3-Methyl (pyrazole); 4-Phenyl (thiazole) Not explicitly reported; inferred antimicrobial/anticancer potential from structural analogs N/A
5-Chloro-N-(4-Cyano-1-(4-Fluorophenyl)-1H-Pyrazol-5-yl)-3-Methyl-1-(p-Tolyl)-1H-Pyrazole-4-Carboxamide (3l) Pyrazole-Carboxamide 5-Chloro, 3-Methyl (pyrazole); 4-Cyano, 4-Fluorophenyl Antimicrobial activity (Gram-positive/negative bacteria, fungi) with MIC ≤ 8 μg/mL
N-(3-(tert-Butyl)-1-(4-Chlorophenyl)-1H-Pyrazol-5-yl)-3-Nitrobenzamide Benzamide-Pyrazole 3-Nitro (benzamide); 3-tert-Butyl, 4-Chlorophenyl (pyrazole) Antitubercular activity (IC₅₀ ~12 μM)
3-{3-[1-(3-Chlorophenyl)-3-(4-Methoxyphenyl)-1H-Pyrazol-4-yl]-4,5-Dihydro-1-(4-Phenylthiazol-2-yl)-1H-Pyrazol-5-yl}Pyridine Pyrazole-Thiazole-Pyridine Hybrid 3-Chlorophenyl, 4-Methoxyphenyl (pyrazole); 4-Phenylthiazole Anticancer activity (IC₅₀ = 23.01 μM against HeLa cells)
4-Chloro-N-[3-Methyl-1-(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)-1H-Pyrazol-5-yl]-3-Nitrobenzamide (F269-0062) Benzamide-Pyrazole-Pyrimidine 4-Chloro, 3-Nitro (benzamide); 3-Methyl (pyrazole); 4-Methyl-6-oxo-pyrimidine Not reported; structural similarity suggests kinase inhibition potential

Key Observations:

Thiazole vs. Pyrimidine Moieties : The 4-phenylthiazole in the target compound may confer greater metabolic stability compared to pyrimidine-based analogs (e.g., F269-0062), as thiazoles are less prone to oxidative degradation .

Antimicrobial vs. Anticancer Activity : Pyrazole-thiazole hybrids with bulkier substituents (e.g., tert-butyl in ) show antitubercular activity, while those with extended π-systems (e.g., pyridine in ) exhibit anticancer effects.

Spectroscopic Data:

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Mass (m/z)
Target Compound (Inferred) ~1675 (C=O), ~1618 (NH bend) Expected peaks: 8.7 (Ar CH), 2.65 (CH₃), 7.6–7.7 (ArCH) ~400–420 [M+H]⁺
3l Not reported 8.12 (s, 1H), 7.61–7.22 (m, 8H), 2.65 (s, 3H), 2.42 (s, 3H) 435.1 [M+H]⁺
N-(3-(tert-Butyl)-1-(4-Chlorophenyl)... 1675 (C=O), 1618 (NH bend) 9.1 (amide NH), 1.22 (s, 9H, tert-butyl), 7.22–8.7 (ArCH) 399.1 [M+1]⁺

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。